

Proprotogracillin: A Technical Guide to its Structural Analysis, Characterization, and Biological Activity

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Compound of Interest

Compound Name: *Proprotogracillin*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the structural elucidation, physicochemical characterization, and preliminary biological assessment of the novel sesquiterpenoid lactone, **Proprotogracillin**. Isolated from a rare species of *Artemisia*, **Proprotogracillin** has demonstrated significant cytotoxic activity against the human colorectal carcinoma cell line HCT116. This guide details the experimental protocols used for its characterization, presents key quantitative data in a structured format, and illustrates its proposed mechanism of action and the experimental workflow for its analysis.

Structural Elucidation

The chemical structure of **Proprotogracillin** was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Mass Spectrometry

High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of **Proprotogracillin**.^{[1][2][3]}

Table 1: High-Resolution Mass Spectrometry Data for **Proprotogracillin**

Parameter	Value
Ionization Mode	ESI+
Observed m/z	271.1227 [M+Na] ⁺
Calculated Formula	C ₁₅ H ₂₀ O ₄ Na
Calculated Mass	271.1205
Mass Error	2.2 ppm
Molecular Formula	C ₁₅ H ₂₀ O ₄
Molecular Weight	248.32 g/mol

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired to elucidate the carbon-hydrogen framework of **Proprotogracillin**.^[4] Two-dimensional NMR experiments (COSY, HSQC, HMBC) were crucial for establishing the connectivity of atoms within the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Proprotogracillin** (500 MHz, CDCl₃)

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	38.5	1.85 (m)
2	27.8	1.62 (m), 1.75 (m)
3	178.2	-
4	139.8	-
5	125.4	5.88 (d, 5.5)
6	82.1	4.65 (t, 8.0)
7	50.3	2.30 (m)
8	22.5	1.95 (m), 2.10 (m)
9	35.6	1.55 (m)
10	32.1	1.25 (s)
11	120.9	-
12	169.5	-
13	12.5	1.98 (s)
14	21.3	1.15 (s)
15	16.8	1.05 (d, 7.0)

Physicochemical Characterization

The fundamental physicochemical properties of **Proprotogracillin** were determined to establish its identity and purity.

Table 3: Physicochemical Properties of **Proprotogracillin**

Property	Value
Appearance	White crystalline solid
Melting Point	188-190 °C
Optical Rotation [α] _{D²⁵}	+58.7° (c 0.1, CHCl ₃)
Solubility	Soluble in Chloroform, Methanol, DMSO
Purity (HPLC)	>99%

Biological Activity

Proprotogracillin was evaluated for its cytotoxic effects against the HCT116 human colorectal carcinoma cell line.

Table 4: In Vitro Cytotoxicity of **Proprotogracillin** against HCT116 Cells

Compound	IC ₅₀ (μM)
Proprotogracillin	2.5 ± 0.3
Doxorubicin (Control)	0.8 ± 0.1

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis was performed on a time-of-flight (TOF) mass spectrometer.^[3]

- **Sample Preparation:** A 1 mg/mL stock solution of **Proprotogracillin** was prepared in methanol. This was further diluted to 10 μg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- **Instrumentation:** A Waters Xevo G2-XS QToF Mass Spectrometer was used.
- **Ionization:** Electrospray ionization (ESI) was conducted in positive ion mode.
- **Mass Analysis:** Data was acquired over a mass range of 50-1200 m/z.

- Data Processing: The elemental composition was determined using the MassLynx software.

NMR Spectroscopy

All NMR spectra were recorded on a Bruker Avance III HD 500 MHz spectrometer.^[4]

- Sample Preparation: Approximately 10 mg of **Proprotograccillin** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
- ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, 64k data points, and a relaxation delay of 1.0 s.
- ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2.0 s.
- 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse programs.
- Data Processing: All spectra were processed and analyzed using MestReNova software.

Cell Viability Assay (MTT Assay)

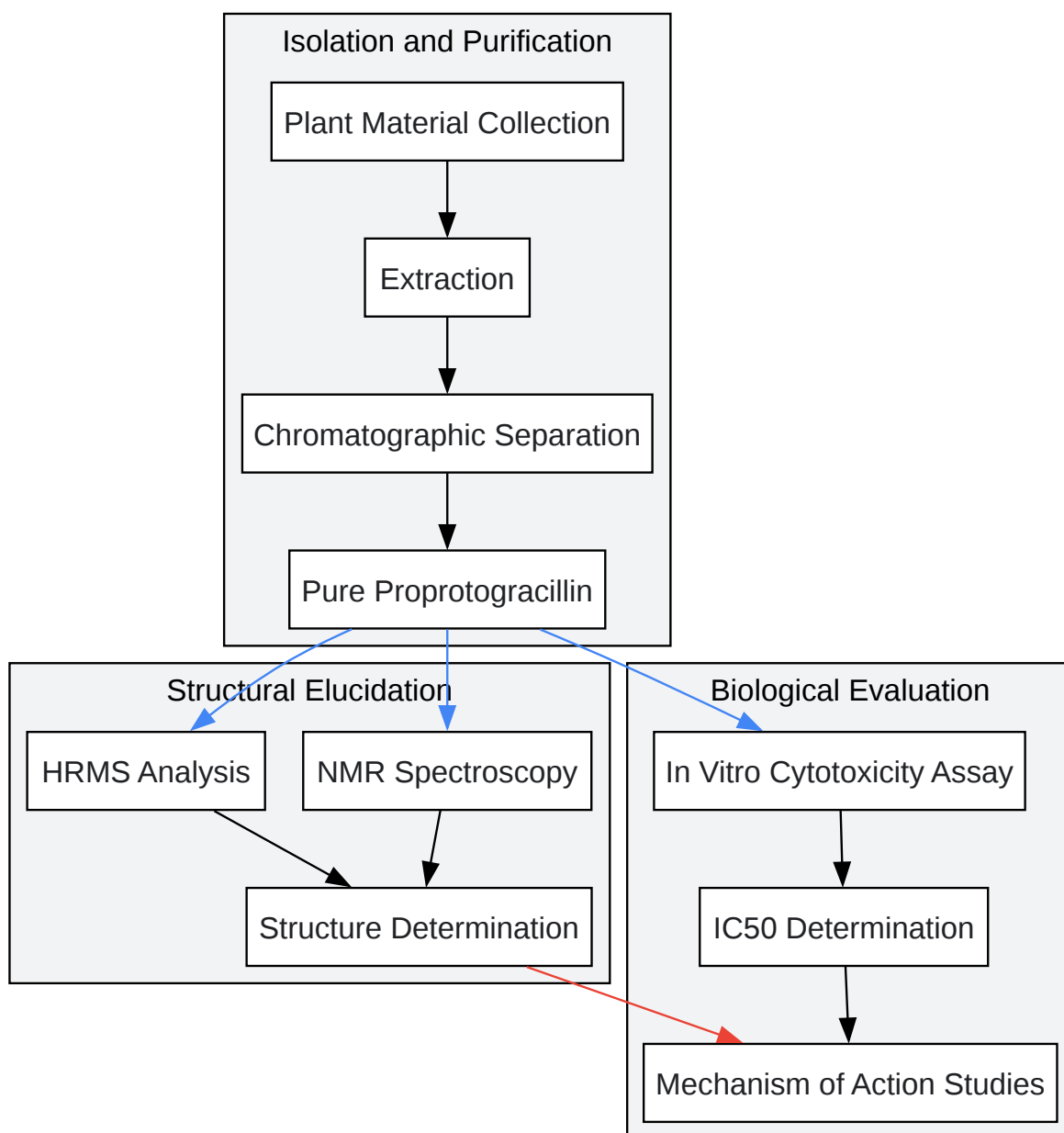
- Cell Culture: HCT116 cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
- Treatment: Cells were treated with various concentrations of **Proprotograccillin** (0.1 to 100 µM) for 48 hours.
- MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
- Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis in GraphPad Prism.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow from the isolation of **Proprotogracillin** to its biological evaluation.

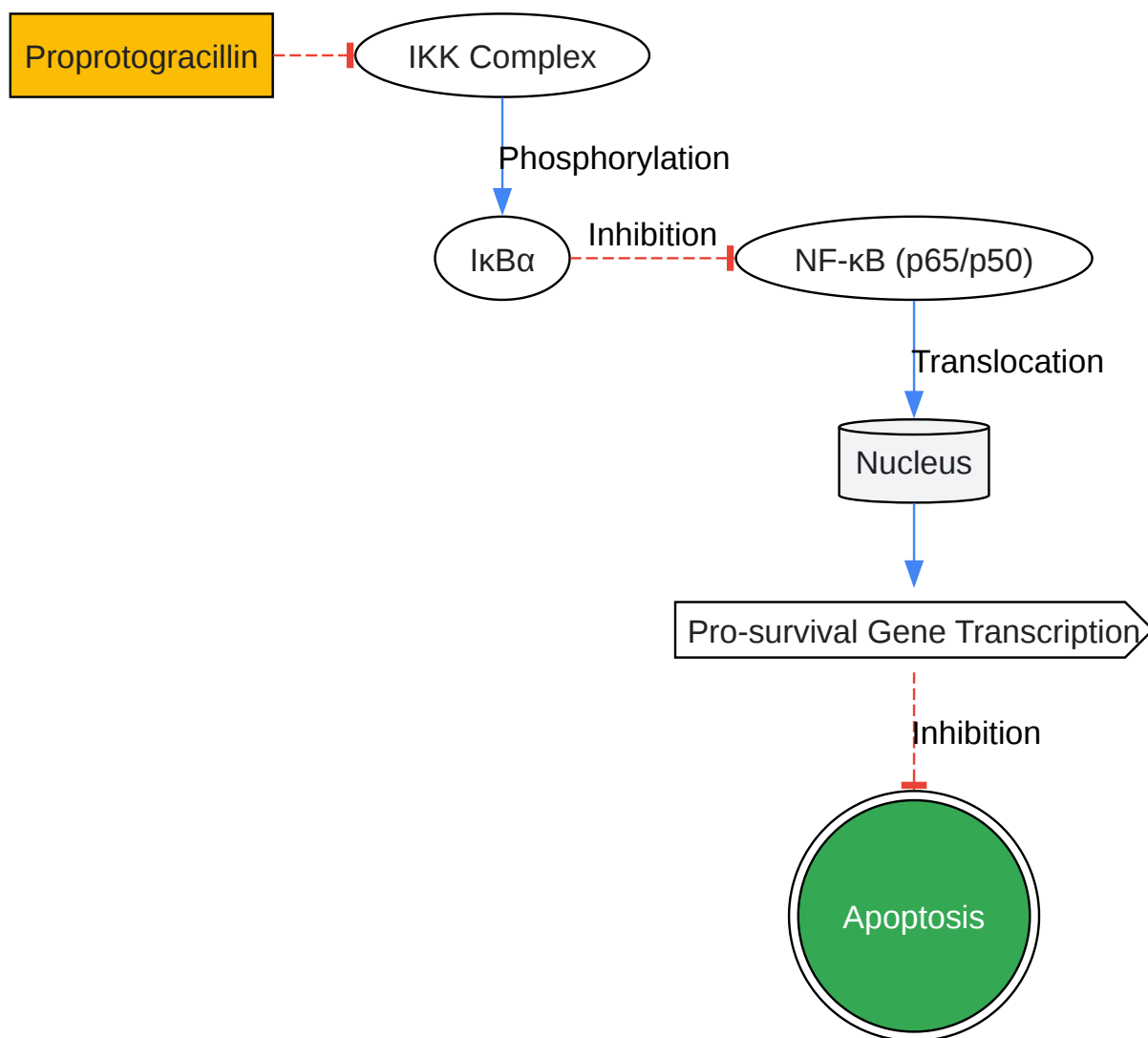


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Figure 1: Experimental workflow for the characterization of **Proprotograccillin**.

Proposed Signaling Pathway

Proprotogracillin is hypothesized to induce apoptosis in HCT116 cells by inhibiting the NF- κ B signaling pathway.



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Figure 2: Proposed inhibition of the NF- κ B signaling pathway by **Proprotogracillin**.

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